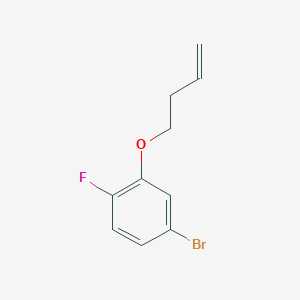

Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro-

Description

Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- (molecular formula: C₁₀H₁₀BrFO, molecular weight: 245.09 g/mol) is a halogenated aromatic compound featuring a bromine atom at the para position (C-4), a fluorine atom at the ortho position (C-1), and a 3-buten-1-yloxy group at the meta position (C-2). The 3-buten-1-yloxy substituent introduces an unsaturated ether chain, which enhances reactivity toward electrophilic additions or polymerization compared to saturated or aromatic ether analogs.

Properties

IUPAC Name |

4-bromo-2-but-3-enoxy-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO/c1-2-3-6-13-10-7-8(11)4-5-9(10)12/h2,4-5,7H,1,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBPCWRKHDCMBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- typically involves the following steps:

Starting Materials: The synthesis begins with benzene as the core structure.

Fluorination: The fluorine atom is introduced at the 1-position using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent such as Selectfluor.

Butenylation: The butenyl group is introduced via a nucleophilic substitution reaction, where a suitable butenyl halide (e.g., 3-buten-1-yl bromide) reacts with the benzene derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, H2/Pd-C, mild to moderate temperatures.

Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The butenyl group may also play a role in modulating the compound’s reactivity and overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The table below compares key parameters of the target compound with analogs differing in substituent type, position, and chain saturation:

*Estimated based on substituents.

Key Observations:

- Alkene vs. Alkyne Ethers : The target’s butenyloxy group (CH₂CH₂CH=CH₂O) confers moderate reactivity due to the alkene, whereas the propargyloxy group (HC≡CCH₂O) in CAS 888946-34-7 offers greater stability but lower synthetic versatility .

- Halogen Positioning : Fluorine at C-1 (ortho to bromine) in the target compound may induce steric and electronic effects distinct from analogs with fluorine at C-2 (e.g., compound 2i in ), where bioactivity was reduced .

- Aromatic vs.

Neuroprotective Activity ():

- Fluorine substitution at specific positions (e.g., C-2 in compound 2i) reduced neuroprotective activity against Aβ25–35-induced toxicity. The target’s fluorine at C-1 may similarly modulate bioactivity, though empirical data are lacking .

- Trifluoromethyl groups at C-4 (compound 2k) abolished activity, whereas bromine at C-4 (compound 2h) retained partial efficacy. This suggests para-bromine in the target compound may be favorable for biological interactions .

Reactivity and Stability:

- The butenyloxy group’s alkene may participate in Diels-Alder or radical reactions, unlike saturated ethers. This contrasts with trifluoromethoxy derivatives (e.g., CAS 198649-68-2), where the CF₃ group enhances thermal and oxidative stability .

- Propargyl ethers (CAS 888946-34-7) are prone to alkyne-specific reactions (e.g., click chemistry), offering synthetic advantages over butenyloxy analogs .

Biological Activity

Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- (CAS No. 1062615-67-1) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. The structure features a bromine atom, a fluorine atom, and a butenyl ether group, which may contribute to its biological activity and interactions with biological systems.

The molecular formula of Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- is with a molecular weight of 245.09 g/mol. Its unique functional groups enable it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The presence of bromine and fluorine enhances the compound's binding affinity to enzymes and receptors, potentially modulating their activity. The butenyl group may also influence the compound's reactivity and overall biological profile.

Antimicrobial Activity

Research has indicated that compounds similar to Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- exhibit antimicrobial properties. For instance, studies on related structures have shown significant antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. The introduction of electron-withdrawing groups has been found to enhance these activities .

Case Study 1: Structural Activity Relationship (SAR)

A comparative study of various substituted phenolic compounds demonstrated that the presence of halogen atoms (like bromine and fluorine) significantly increased biological activity. This was attributed to enhanced lipophilicity and improved receptor interactions .

| Compound | Structure | Activity | Notes |

|---|---|---|---|

| Compound A | - | Moderate | Contains no halogens |

| Compound B | - | High | Contains bromine |

| Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- | - | Potentially High | Contains both bromine and fluorine |

Case Study 2: Pharmacophore Exploration

In medicinal chemistry, Benzene derivatives have been explored as pharmacophores in drug design. The unique arrangement of functional groups in Benzene, 4-bromo-2-(3-buten-1-yloxy)-1-fluoro- may provide a scaffold for developing new therapeutic agents targeting specific diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.